![molecular formula C16H12F3NO2 B14201146 N-Hydroxy-N-phenyl-3-[3-(trifluoromethyl)phenyl]prop-2-enamide CAS No. 835616-53-0](/img/structure/B14201146.png)
N-Hydroxy-N-phenyl-3-[3-(trifluoromethyl)phenyl]prop-2-enamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-Hydroxy-N-phenyl-3-[3-(trifluoromethyl)phenyl]prop-2-enamide is a chemical compound with the molecular formula C16H12F3NO2 and a molecular weight of 307.27 g/mol . This compound is known for its unique structure, which includes a trifluoromethyl group, making it a subject of interest in various scientific research fields.
Preparation Methods
The synthesis of N-Hydroxy-N-phenyl-3-[3-(trifluoromethyl)phenyl]prop-2-enamide typically involves the reaction of N-phenylhydroxylamine with 3-(trifluoromethyl)benzaldehyde under specific conditions . The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the product is purified through recrystallization or chromatography. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
N-Hydroxy-N-phenyl-3-[3-(trifluoromethyl)phenyl]prop-2-enamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of amines or alcohols.
Scientific Research Applications
N-Hydroxy-N-phenyl-3-[3-(trifluoromethyl)phenyl]prop-2-enamide has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of N-Hydroxy-N-phenyl-3-[3-(trifluoromethyl)phenyl]prop-2-enamide involves its interaction with specific molecular targets. For instance, its antidepressant-like effects are attributed to the modulation of the serotonergic system, specifically targeting the 5-HT1A and 5-HT3 receptors. This modulation leads to changes in neurotransmitter levels, which can influence mood and behavior.
Comparison with Similar Compounds
N-Hydroxy-N-phenyl-3-[3-(trifluoromethyl)phenyl]prop-2-enamide can be compared with other similar compounds, such as:
N-Phenyl-3-(trifluoromethyl)aniline: This compound shares the trifluoromethyl group but differs in its overall structure and properties.
N-[3-(trifluoromethyl)phenyl]prop-2-enamide: Another similar compound, which is used in various research applications but lacks the hydroxy group present in this compound.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
CAS No. |
835616-53-0 |
|---|---|
Molecular Formula |
C16H12F3NO2 |
Molecular Weight |
307.27 g/mol |
IUPAC Name |
N-hydroxy-N-phenyl-3-[3-(trifluoromethyl)phenyl]prop-2-enamide |
InChI |
InChI=1S/C16H12F3NO2/c17-16(18,19)13-6-4-5-12(11-13)9-10-15(21)20(22)14-7-2-1-3-8-14/h1-11,22H |
InChI Key |
QBRDOSUYCBYPSU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)N(C(=O)C=CC2=CC(=CC=C2)C(F)(F)F)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


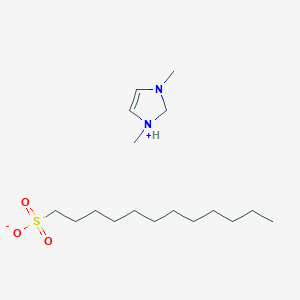
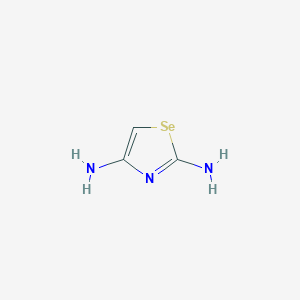
![1-{2,3-Bis[(prop-2-en-1-yl)oxy]phenyl}ethan-1-one](/img/structure/B14201095.png)

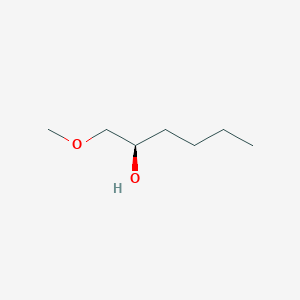
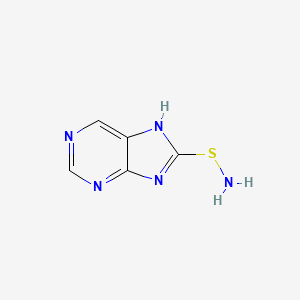
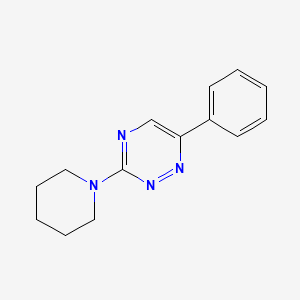
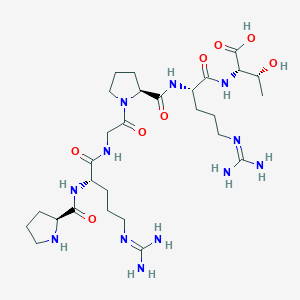
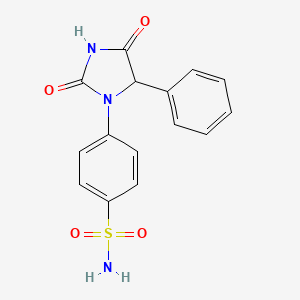
![(1S,5R)-1-(Triethylsilyl)-3-oxabicyclo[3.1.0]hexan-2-one](/img/structure/B14201129.png)
![N-[2-(3,5-Dichloropyridin-2-yl)ethyl]-2-iodobenzamide](/img/structure/B14201130.png)
![3-Bromo-6-methyl-2,3-dihydropyrrolo[2,1-b]quinazolin-9(1H)-one](/img/structure/B14201134.png)
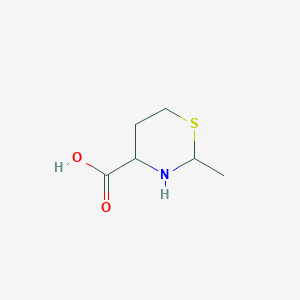
![N-(2-Cyanoethyl)-4'-(heptyloxy)[1,1'-biphenyl]-4-carboxamide](/img/structure/B14201149.png)
